N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide
説明
特性
IUPAC Name |
(E)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O/c1-17-14-21(28-22(32)13-12-18-8-4-2-5-9-18)31(29-17)24-20-15-27-30(23(20)25-16-26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJIBLJIGVXHPS-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been reported to be effective kinase inhibitors. Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells.
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidines can mimic the adenine ring of atp, allowing them to bind to the hinge region in kinase active sites. This interaction can inhibit the activity of the kinase, disrupting the signaling pathways that drive cell growth and proliferation.
Biochemical Pathways
Kinase inhibitors like this compound can affect a variety of cellular pathways, including those involved in cell growth, proliferation, and survival. By inhibiting these pathways, the compound can exert antitumor effects.
生化学分析
Cellular Effects
In terms of cellular effects, N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide has been reported to exhibit in vitro cytotoxic activity against various cancer cell lines. This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism, potentially leading to cell death in cancer cells.
生物活性
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide is a complex organic compound that incorporates multiple functional groups, including pyrazole and pyrimidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiparasitic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of various pyrazole derivatives with cinnamamide under specific conditions to yield the desired product. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds in the phenylpyrazolo[3,4-d]pyrimidine class, which includes N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide. The following sections summarize key findings related to its biological activity.
Anticancer Activity
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Mechanism of Action :
- Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis in cancer cells, inhibit cell migration, and disrupt cell cycle progression, leading to DNA fragmentation .
- In Vitro Studies :
- In Vivo Studies :
| Cancer Type | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Breast Cancer | MCF-7 | 0.3 | Tumor growth inhibition |
| Liver Cancer | HepG2 | 0.5 | Induction of apoptosis |
Antiparasitic Activity
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide has also shown promise as an antiparasitic agent. Research indicates that similar compounds can inhibit the growth of various parasites by targeting specific metabolic pathways essential for their survival .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide and its biological targets. These studies reveal that the compound binds effectively to key proteins involved in cancer cell proliferation and survival mechanisms .
Case Studies
Several case studies have documented the effects of this compound on specific cancer models:
Case Study 1: Breast Cancer
In a controlled study involving MCF-7 cells treated with varying concentrations of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide:
- Findings : Significant reduction in cell viability was observed at an IC50 value of 0.3 µM.
- : The compound effectively induces apoptosis and inhibits proliferation in breast cancer cells.
Case Study 2: Liver Cancer
A similar study on HepG2 cells showed:
- Findings : An IC50 value of 0.5 µM was recorded, with notable induction of apoptotic markers.
- : The compound's efficacy in liver cancer models supports its potential as a therapeutic agent.
科学的研究の応用
Pharmacological Applications
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Anticancer Activity :
- Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds derived from this structure have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. A study highlighted the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as effective EGFR inhibitors, suggesting that N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide could have similar effects .
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Diabetes Management :
- The compound is related to Teneligliptin hydrobromide hydrate, which is used in Japan for treating type 2 diabetes mellitus. This connection emphasizes the potential of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide in managing glucose levels through inhibition of dipeptidyl peptidase IV (DPP-IV) .
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Neuroprotective Effects :
- There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives may also possess neuroprotective properties. These compounds could potentially mitigate neuronal damage in conditions such as Alzheimer's disease or Parkinson's disease by modulating neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole/Pyrazolopyrimidine Core
A. 3-Chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide (BF15996)
- Structure : Shares the pyrazolo[3,4-d]pyrimidine core and 3-methylpyrazole substituent but replaces cinnamamide with a 3-chlorobenzamide group.
- Molecular weight: 429.86 g/mol (BF15996) vs. ~456.5 g/mol (target compound, estimated).
- Synthesis : Both compounds likely utilize similar coupling reagents (e.g., EDCl/DMAP) for amide bond formation .
B. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (4GD)
- Structure : Features a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[3,4-d]pyrimidine, with a carboxamide group at the 3-position.
- Substituent positions: The 3-methyl group on pyrazole in the target compound may enhance metabolic stability compared to 4GD’s unsubstituted pyrazole .
Hybrid Pyrazolopyrimidine Derivatives with Bioactive Moieties
A. 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Combines pyrazolo[3,4-d]pyrimidine with a thienopyrimidine ring.
- Key Differences: The thienopyrimidine moiety introduces sulfur-based heteroaromaticity, which may improve solubility but reduce lipophilicity compared to the cinnamamide group.
B. 4-(4-Fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile
- Structure : Contains a thioether linkage and fluorophenyl/carbonitrile substituents.
- Compared to the target compound’s cinnamamide, this derivative’s smaller substituents may allow deeper penetration into hydrophobic binding pockets.
Table 1: Structural and Functional Comparison of Selected Pyrazolopyrimidine Derivatives
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- The cinnamamide group’s extended conjugation may enhance binding to kinases with large hydrophobic pockets (e.g., VEGFR, PDGFR) compared to smaller substituents like benzamide .
- The 3-methyl group on pyrazole likely reduces metabolic degradation by cytochrome P450 enzymes, improving pharmacokinetics .
- Crystallographic Validation :
- SHELX software () and WinGX () are critical for resolving the stereochemistry of such complex heterocycles, ensuring accurate SAR interpretations.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
Answer: The synthesis of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide involves multi-step organic reactions, typically starting with the construction of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
Core formation : Cyclization of pyrazole and pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .
Substituent introduction : Electrophilic substitution or coupling reactions to attach phenyl and cinnamamide groups.
Optimization : Solvent choice (e.g., ethanol, DMSO) and catalysts (e.g., triethylamine) significantly impact yield and purity .
Example Reaction Conditions (Adapted from ):
| Step | Key Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, RCH₂Cl | DMF | RT | 82 |
| 2 | NH₄OAc, glacial AcOH | - | 108°C | 24–35 |
Q. Which analytical techniques are critical for confirming structural integrity?
Answer: A combination of spectroscopic and chromatographic methods ensures structural validation:
- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., aromatic protons at δ 8.63 ppm in DMSO-d₆) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESIMS m/z: 392.2 [M+1]) .
- HPLC : Assesses purity (>98% via reverse-phase C18 columns) .
Table 1: Key Analytical Data (Adapted from ):
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Confirm substituent connectivity | δ 11.55 (s, 1H, NH), 8.63 (s, 1H, pyrimidine) |
| ESI-MS | Molecular weight verification | m/z 392.2 [M+1] |
| HPLC | Purity assessment | 98.67% (C18 column, acetonitrile/water) |
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities?
Answer: Variables influencing synthesis efficiency include:
Q. Strategies for Troubleshooting :
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer: Discrepancies in biological assays (e.g., IC₅₀ variability) often arise from:
- Assay conditions : Differences in cell lines, serum concentrations, or incubation times .
- Compound stability : Degradation in DMSO stock solutions may alter effective concentrations .
Q. Methodological Recommendations :
Dose-response validation : Test multiple concentrations in triplicate .
Orthogonal assays : Use fluorescence-based and radiometric assays to cross-validate enzyme inhibition .
Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., cinnamamide vs. benzamide) .
Q. What computational approaches predict target interactions for this compound?
Answer:
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR, VEGFR) using PyMOL or AutoDock .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
Example Docking Results (Hypothetical):
| Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR kinase | -9.2 | H-bond with Met793 |
| VEGFR-2 | -8.7 | π-Stacking with Phe1047 |
Q. How can researchers address solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
Q. What strategies validate the compound’s mechanism of action in cellular models?
Answer:
Gene knockout : CRISPR/Cas9 deletion of putative targets (e.g., kinases) to confirm pathway dependence .
Western blotting : Monitor phosphorylation status of downstream proteins (e.g., ERK, AKT) .
Competitive binding assays : Use fluorescent probes (e.g., ATP-biotin) to quantify target engagement .
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